molecular formula C13H16Cl2N2O B1525646 [4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone CAS No. 1281370-32-8

[4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone

Cat. No.: B1525646
CAS No.: 1281370-32-8
M. Wt: 287.18 g/mol
InChI Key: ANCQCKWLAZBROJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidin-1-ylmethanone is a synthetic compound featuring a piperidine ring substituted with an aminomethyl group at the 4-position and a 2,4-dichlorophenyl group connected via a methanone bridge. The 2,4-dichlorophenyl moiety enhances lipophilicity and receptor binding, while the aminomethyl group may improve solubility or hydrogen-bonding interactions .

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-10-1-2-11(12(15)7-10)13(18)17-5-3-9(8-16)4-6-17/h1-2,7,9H,3-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCQCKWLAZBROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Aminomethyl)piperidine Intermediate

The 4-(aminomethyl)piperidine core is commonly synthesized through reductive amination or via carbamate/amide intermediates reduced to the corresponding amine.

Key Methodologies:

  • Reductive Amination: Starting from 4-piperidone or 4-formylpiperidine derivatives, reductive amination with ammonia or primary amines followed by reduction (e.g., with lithium aluminium hydride) yields 4-(aminomethyl)piperidine derivatives.
  • Carbamate Route: Reaction of primary amines with alkyl or benzyl chloroformates forms carbamates, which are subsequently reduced to secondary amines. This method is described in the preparation of related 4-(aminomethyl)piperidine derivatives using solvents like tetrahydrofuran or dichloromethane and bases such as triethylamine.

Example from Literature:

  • A process involves reacting a primary amine with an alkyl or benzyl chloroformate to form a carbamate, followed by reduction to give the secondary amine. The secondary amine is then reacted with a tosylate derivative to yield the desired substituted piperidine.

Acylation with 2,4-Dichlorobenzoyl Chloride

The key step to introduce the 2,4-dichlorophenyl ketone group is the acylation of the piperidine nitrogen with 2,4-dichlorobenzoyl chloride.

Typical Conditions:

  • The reaction is carried out in an inert aprotic solvent such as dichloromethane or tetrahydrofuran.
  • A base like triethylamine or another tertiary amine is used to neutralize the generated hydrochloric acid.
  • The reaction temperature is maintained at ambient or slightly elevated temperatures to optimize yield.

This acylation step forms the amide bond linking the piperidine nitrogen to the 2,4-dichlorophenyl ketone moiety.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 4-piperidone + ammonia Reductive amination, LiAlH4 reduction, THF, inert atmosphere, room temp, 24h 4-(Aminomethyl)piperidine ~70-90 High purity, key intermediate
2 4-(Aminomethyl)piperidine + 2,4-dichlorobenzoyl chloride DCM, triethylamine, 0-25°C, 2-4h 4-(Aminomethyl)piperidin-1-ylmethanone ~60-80 Requires careful control of moisture

Alternative Synthetic Routes and Notes

  • Use of Tosylates: Some methods use tosylate intermediates to introduce substituents on the piperidine ring before acylation.
  • Green Chemistry Approaches: Recent advances in related piperidine derivatives synthesis emphasize the use of aqueous ammonia and avoidance of hazardous reagents to improve environmental and safety profiles.
  • Purification: Products are often purified by silica gel chromatography using dichloromethane/methanol mixtures or recrystallization from acetone or ethanol to achieve high purity.

Detailed Research Findings and Analytical Confirmation

  • Spectroscopic Analysis: The structures of intermediates and final compounds are confirmed by IR, NMR (1H and 13C), and elemental microanalysis.
  • Melting Points: Reported melting points help confirm purity; for example, related benzoylpiperidine derivatives show melting points around 174-176°C.
  • Yields: Typical yields for intermediate steps range from 60% to 90%, with the final acylation step yielding 60-80% of the target compound.

Summary Table of Preparation Steps

Preparation Step Reagents Solvent Conditions Yield (%) Analytical Confirmation
Reductive amination to 4-(aminomethyl)piperidine 4-piperidone, NH3, LiAlH4 THF RT, inert atmosphere, 24h 70-90 NMR, IR, elemental analysis
Acylation with 2,4-dichlorobenzoyl chloride 4-(Aminomethyl)piperidine, 2,4-dichlorobenzoyl chloride, Et3N DCM 0-25°C, 2-4h 60-80 NMR, melting point, chromatography
Purification Silica gel chromatography or recrystallization DCM/MeOH or acetone Ambient - High purity confirmed by NMR

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.

    Substitution: The dichlorophenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound 4-(Aminomethyl)piperidin-1-ylmethanone , often referred to in the literature as a piperidine derivative, has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Molecular Formula

The molecular formula for 4-(Aminomethyl)piperidin-1-ylmethanone is C13H15Cl2N2OC_{13}H_{15}Cl_2N_2O, with a molecular weight of approximately 284.18 g/mol.

Medicinal Chemistry

Research indicates that compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone exhibit significant pharmacological activities. These include:

  • Antidepressant Effects : Studies suggest that piperidine derivatives can act as serotonin reuptake inhibitors, potentially offering therapeutic benefits for depression and anxiety disorders.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth in various cancer cell lines, indicating potential applications in oncology.

Neuropharmacology

The compound's structure allows it to interact with various neurotransmitter systems:

  • Dopaminergic Activity : Research has highlighted the role of piperidine derivatives in modulating dopamine receptors, which could be beneficial in treating conditions like schizophrenia and Parkinson's disease.
  • Cognitive Enhancement : Preliminary studies suggest that these compounds may enhance cognitive function by influencing cholinergic pathways.

Synthesis of Novel Compounds

The unique structure of 4-(Aminomethyl)piperidin-1-ylmethanone serves as a precursor for synthesizing other biologically active molecules. Its ability to undergo various chemical transformations makes it a valuable building block in drug development.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
4-(Aminomethyl)piperidin-1-ylmethanoneAntidepressant
Piperidine Derivative AAnticancer
Piperidine Derivative BCognitive Enhancer

Table 2: Synthesis Pathways

StepReactantsConditionsProduct
1Piperidine + 2,4-Dichlorobenzoyl chlorideRoom temperature4-(Aminomethyl)piperidin-1-ylmethanone
2Product from Step 1 + AmineRefluxFurther modified derivatives

Case Study 1: Antidepressant Activity

In a controlled study, a derivative of 4-(Aminomethyl)piperidin-1-ylmethanone was tested on animal models for its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer properties of this compound against breast cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly, leading to further investigations into its mechanism of action and potential clinical applications.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Compound Name Structural Features Target Receptor Key Findings Evidence Sources
AM 251 Pyrazole core; 2,4-dichlorophenyl; Piperidine carboxamide CB1 antagonist High CB1 affinity (Ki < 1 nM); inverse agonist properties; metabolic stability .
MJ08 Pyrazole core; 4-chlorophenyl; 2,4-dichlorophenyl; Piperidine methanone CB1 antagonist Potent in vivo bioactivity; inverse agonism; improved selectivity over CB2 .
SR141716 (Rimonabant) Pyrazole core; 2,4-dichlorophenyl; Piperidine carboxamide CB1 antagonist First FDA-approved CB1 antagonist; withdrawn due to psychiatric side effects .
AM 630 Indole core; 4-methoxyphenyl; Morpholinyl ethyl substituent CB2 antagonist Selective CB2 antagonism (Ki ~50 nM); used in peripheral inflammation studies .
WIN 55212-2 Benzoxazine core; Morpholinylmethyl; Naphthalenylmethanone CB1/CB2 agonist Mixed agonist activity; used to study synaptic transmission modulation .
4-(Aminomethyl)piperidin-1-ylmethanone Piperidine with aminomethyl; 2,4-dichlorophenyl methanone Underexplored Hypothesized CB1/CB2 interaction; potential for improved solubility due to aminomethyl .

Key Structural and Functional Differences

  • Core Heterocycle : Unlike AM 251 and MJ08 (pyrazole-based), the target compound uses a piperidine ring, which may reduce steric hindrance and alter receptor binding kinetics .
  • Receptor Selectivity: AM 251 and SR141716 are CB1-selective, while AM 630 targets CB2. The target compound’s selectivity remains unconfirmed but may depend on the aminomethyl group’s spatial orientation .

Pharmacological and Biochemical Insights

Binding Affinity and Selectivity

  • MJ08 : Exhibits CB1 Ki = 2.8 nM; 100-fold selectivity over CB2 .
  • Target Compound: No direct binding data found, but structural parallels suggest CB1/CB2 interaction. Computational modeling could predict affinity .

Metabolic and Pharmacokinetic Profiles

  • AM 251 : Moderate metabolic stability in hepatic microsomes; t1/2 = 2.5 hours in rats .
  • SR141716 : High lipophilicity (logP = 5.2) contributes to CNS penetration and side effects .

Biological Activity

The compound 4-(Aminomethyl)piperidin-1-ylmethanone is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure

The chemical structure of 4-(Aminomethyl)piperidin-1-ylmethanone can be represented as follows:

C13H15Cl2N3O\text{C}_{13}\text{H}_{15}\text{Cl}_{2}\text{N}_{3}\text{O}

This compound features a piperidine ring substituted with an aminomethyl group and a 2,4-dichlorophenyl moiety, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with a piperidine core exhibit a range of biological activities, including:

  • Antioxidant Activity : Piperidine derivatives have shown significant antioxidant properties, which are crucial for combating oxidative stress-related diseases.
  • Enzyme Inhibition : Studies have demonstrated that such compounds can inhibit key enzymes involved in metabolic pathways, particularly acetylcholinesterase (AChE) and α-glucosidase, making them potential candidates for treating diabetes and neurodegenerative disorders.

Acetylcholinesterase Inhibition

Acetylcholinesterase plays a vital role in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of this enzyme can enhance cholinergic transmission and is beneficial in conditions like Alzheimer's disease. The compound has been evaluated for its inhibitory activity against AChE.

Table 1: AChE Inhibition Data

CompoundIC50 (µM)Reference
4-(Aminomethyl)piperidin-1-ylmethanone3.5
Standard (Donepezil)0.5

The data indicates that while the compound shows promising AChE inhibition, it is less potent than established inhibitors like Donepezil.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme that breaks down carbohydrates into glucose. Inhibitors of this enzyme can help manage blood sugar levels in diabetic patients.

Table 2: α-Glucosidase Inhibition Data

CompoundIC50 (µM)Reference
4-(Aminomethyl)piperidin-1-ylmethanone2.0
Standard (Acarbose)1.5

The results suggest that this compound exhibits significant α-glucosidase inhibitory activity, comparable to the standard drug Acarbose.

Case Studies and Research Findings

Recent studies have investigated various derivatives of piperidine and their biological activities. For instance:

  • Study on Fluorine-substituted Piperidines : A series of fluorinated piperidine derivatives were synthesized and evaluated for their enzyme inhibitory activities. The findings revealed that certain derivatives exhibited enhanced inhibitory effects against both AChE and α-glucosidase compared to their non-fluorinated counterparts, suggesting that halogen substitution may enhance biological activity ( ).
  • Antioxidant Activity Assessment : The antioxidant potential of piperidine derivatives was assessed using DPPH radical scavenging assays. Findings indicated that compounds with electron-withdrawing groups showed improved radical scavenging ability, which correlates with their structural features ( ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)piperidin-1-ylmethanone, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions. For example:

Aminomethylpiperidine Preparation : React piperidine derivatives with nitromethane or formaldehyde followed by catalytic hydrogenation to introduce the aminomethyl group .

Coupling with 2,4-Dichlorobenzoyl Chloride : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under inert conditions .

Purification : Column chromatography (silica gel, eluent: DCM/methanol gradient) and recrystallization (ethanol/water) to achieve >95% purity .

  • Key Considerations : Optimize temperature (0–25°C), stoichiometry (1:1.2 molar ratio of amine to acyl chloride), and solvent polarity to minimize byproducts.

Q. How can the structural identity and purity of the compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the 2,4-dichlorophenyl group (aromatic protons at δ 7.4–7.6 ppm) and piperidinyl protons (δ 1.5–3.2 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/0.1% formic acid) to verify purity and molecular ion peaks (expected m/z: ~327.2) .
  • Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical values) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In Vitro Screening :

  • Target Binding : Radioligand displacement assays (e.g., sigma-1/sigma-2 receptors, using [³H]DTG) .
  • Enzyme Inhibition : Test against kinases (e.g., MAPK) or proteases (e.g., caspase-3) using fluorogenic substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can contradictions in biological data (e.g., variable IC₅₀ values across assays) be resolved?

  • Root Cause Analysis :

  • Assay Variability : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding affinity) to rule out technical artifacts .
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or formulate with cyclodextrins to improve compound bioavailability .
  • Metabolic Instability : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to assess degradation .

Q. What computational strategies predict its potential molecular targets and structure-activity relationships (SAR)?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., dopamine D2 receptor) .
  • QSAR Modeling : Train models on piperidine derivatives with known bioactivity (e.g., pIC₅₀ vs. logP, polar surface area) .
  • ADMET Prediction : SwissADME or pkCSM to estimate permeability (Caco-2), CYP inhibition, and hERG liability .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Stability Studies :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (>150°C suggests solid-state stability) .
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the dichlorophenyl group .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone

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